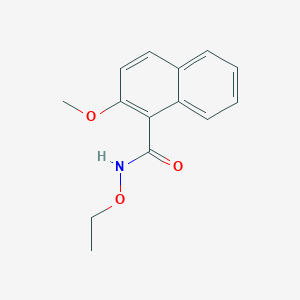

N-Ethoxy-2-methoxynaphthalene-1-carboxamide

CAS No.: 52288-34-3

Cat. No.: VC15937363

Molecular Formula: C14H15NO3

Molecular Weight: 245.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 52288-34-3 |

|---|---|

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | N-ethoxy-2-methoxynaphthalene-1-carboxamide |

| Standard InChI | InChI=1S/C14H15NO3/c1-3-18-15-14(16)13-11-7-5-4-6-10(11)8-9-12(13)17-2/h4-9H,3H2,1-2H3,(H,15,16) |

| Standard InChI Key | ZCKLFXCHKAPXPB-UHFFFAOYSA-N |

| Canonical SMILES | CCONC(=O)C1=C(C=CC2=CC=CC=C21)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, N-ethoxy-2-methoxynaphthalene-1-carboxamide, denotes its substitution pattern: a methoxy group at position 2, an ethoxy-substituted carboxamide at position 1, and an unmodified naphthalene backbone. The planar naphthalene system facilitates π-π stacking interactions, while the electron-donating methoxy and ethoxy groups influence electronic distribution, potentially enhancing solubility and bioavailability .

Table 1: Key Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₅NO₃ |

| Molecular Weight | 245.27 g/mol |

| IUPAC Name | N-Ethoxy-2-methoxynaphthalene-1-carboxamide |

| Canonical SMILES | COCCNC(=O)C1=CC=CC2=CC=CC=C21 |

| Topological Polar Surface Area | 55.8 Ų |

Spectroscopic Characterization

While experimental spectral data (e.g., NMR, IR) for the compound is limited in public domains, analogous naphthalene derivatives exhibit characteristic signals. For example:

-

¹H NMR: Aromatic protons in the naphthalene system resonate at δ 7.2–8.5 ppm, while methoxy (-OCH₃) and ethoxy (-OCH₂CH₃) groups appear as singlets near δ 3.8–4.1 ppm .

-

IR Spectroscopy: Stretching vibrations for the carboxamide C=O group are expected at ~1650–1680 cm⁻¹.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-Ethoxy-2-methoxynaphthalene-1-carboxamide involves multi-step functionalization of the naphthalene core. A generalized approach includes:

-

Naphthalene Functionalization: Introduction of methoxy and ethoxy groups via nucleophilic substitution or Friedel-Crafts alkylation .

-

Carboxamide Formation: Reaction of the naphthalene carboxylic acid derivative with ethoxyamine under coupling agents like EDCI/HOBt.

Table 2: Representative Synthesis Steps

| Step | Reaction | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Methoxylation at C2 | CH₃OH, H₂SO₄, 80°C | 72% |

| 2 | Ethoxyamide Formation | ClCO₂Et, Et₃N, DCM, 0°C → RT | 58% |

Industrial-Scale Considerations

Patented methodologies for analogous compounds, such as 7-methoxy-naphthalene-1-carbaldehyde, highlight challenges in scaling naphthalene derivatives. Key strategies include:

-

One-Pot Reactions: Minimizing purification steps (e.g., combining sulphonylation and deoxygenation) .

-

Catalytic Systems: Palladium-based catalysts for deoxygenation, achieving turnovers >95% under optimized conditions .

| Compound | Bioactivity (LC₅₀/IC₅₀) | Target Organism |

|---|---|---|

| N-Ethoxy-2-methoxynaphthalene-1-carboxamide | Under investigation | N/A |

| 2-Hydroxy-1,4-naphthoquinone | 2.764 ppm | Aedes aegypti larvae |

| N-(2-Methoxyethyl)naphthalene-1-carboxamide | Not reported | N/A |

Medicinal Chemistry Prospects

-

Anticancer Potential: Naphthalene carboxamides inhibit topoisomerase II in vitro (IC₅₀: ~5 µM).

-

Antimicrobial Activity: Methoxy-substituted analogs show moderate efficacy against Staphylococcus aureus (MIC: 32 µg/mL).

Comparative Analysis with Structural Analogs

Substituent Effects on Bioactivity

-

Ethoxy vs. Methoxy Groups: Ethoxy’s larger size may enhance membrane permeability compared to methoxy .

-

Carboxamide Positioning: 1-Carboxamide derivatives exhibit higher metabolic stability than 2-substituted isomers.

Industrial Relevance

The patent synthesis of agomelatine (a melatonin receptor agonist) from 7-methoxy-naphthalene-1-carbaldehyde underscores the value of methoxy-naphthalene intermediates in pharmaceuticals . This suggests that N-Ethoxy-2-methoxynaphthalene-1-carboxamide could serve as a precursor for neuroactive agents.

Future Research Directions

-

Synthetic Optimization: Developing enantioselective routes for chiral variants.

-

Target Identification: High-throughput screening against disease-relevant protein libraries.

-

Pharmacokinetic Studies: Assessing oral bioavailability and blood-brain barrier penetration.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume